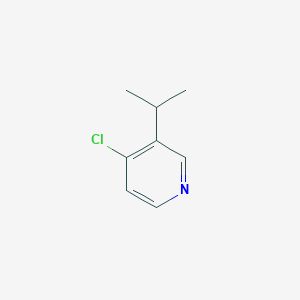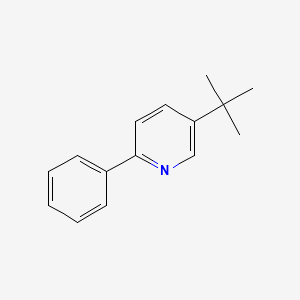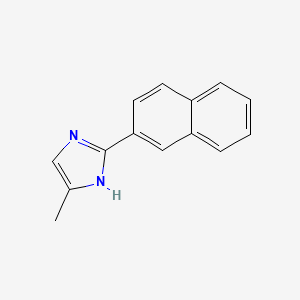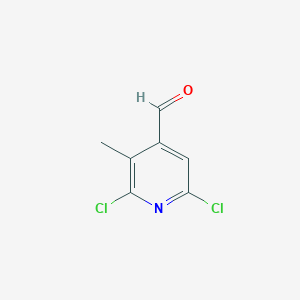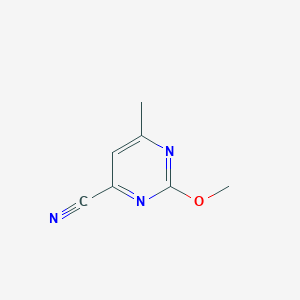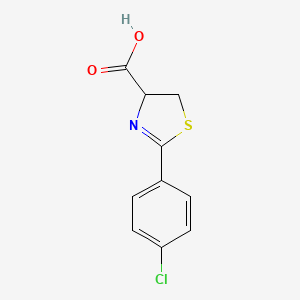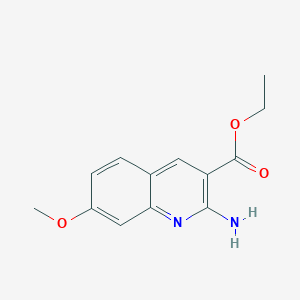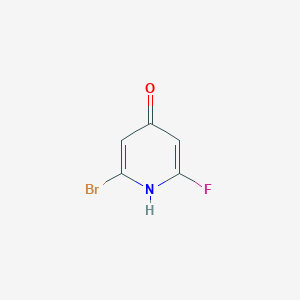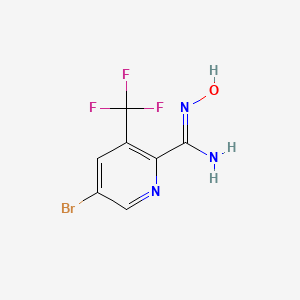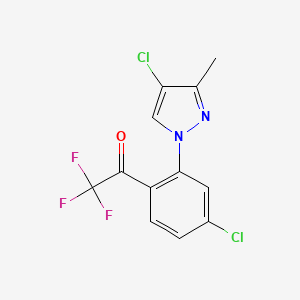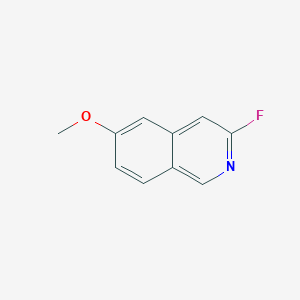
3-Fluoro-6-methoxyisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-6-methoxyisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
准备方法
The synthesis of 3-Fluoro-6-methoxyisoquinoline can be achieved through several routes. One common method involves the direct introduction of a fluorine atom onto the isoquinoline ring. This can be done using electrophilic fluorination reagents such as Selectfluor. Another approach involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often involve optimizing these synthetic routes to ensure safety and scalability. For example, a scalable route to produce multi-kilogram quantities of this compound involves the condensation of p-anisidine with 2-fluoromalonic acid, followed by POCl3-mediated cyclization .
化学反应分析
3-Fluoro-6-methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions using boron reagents and palladium catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines.
科学研究应用
3-Fluoro-6-methoxyisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
作用机制
The mechanism of action of 3-Fluoro-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. For example, fluorinated isoquinolines can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication. This inhibition can block the movement of the DNA-replication fork, thereby inhibiting DNA replication . The compound’s fluorine atom enhances its binding affinity to these targets, increasing its potency and effectiveness.
相似化合物的比较
3-Fluoro-6-methoxyisoquinoline can be compared to other fluorinated isoquinolines and quinolines. Similar compounds include:
6-Methoxyquinoline: Used as a precursor in the synthesis of various derivatives.
3-Fluoroquinoline: Exhibits antibacterial activity and is used in the synthesis of antimicrobial agents.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin, which target bacterial DNA gyrase and topoisomerase IV.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and physical properties compared to other fluorinated isoquinolines.
属性
IUPAC Name |
3-fluoro-6-methoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-9-3-2-7-6-12-10(11)5-8(7)4-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBYUDDHIAAQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=NC=C2C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
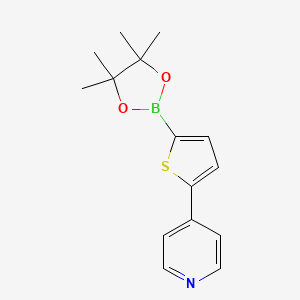
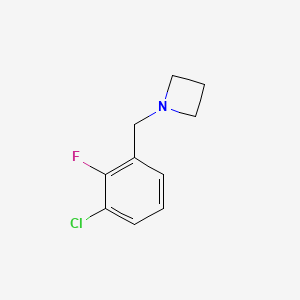
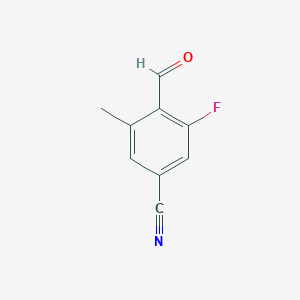
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)
